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This guide provides an objective comparison of the DNA aptamer known as RE31, a 31-
nucleotide molecule sometimes referred to as DNA31, with other antithrombin aptamers. The
information presented is based on available experimental data from independent research
studies, focusing on the mechanism of action, performance, and structural characteristics.

Introduction

RE31 is a 31-mer single-stranded DNA aptamer designed to act as an anticoagulant by
targeting thrombin.[1][2][3] Unlike broad-spectrum anticoagulants, aptamers offer a high degree
of specificity for their targets, potentially reducing off-target effects.[4][5] This guide will
compare RE31 to the well-characterized 15-mer Thrombin Binding Aptamer (TBA), also known
as HD1, and NU172, another anti-thrombin aptamer that has undergone clinical investigation.

Mechanism of Action: Thrombin Inhibition

The primary mechanism of action for RE31 and comparable aptamers is the inhibition of
thrombin, a key enzyme in the coagulation cascade. This inhibition is achieved by binding to
one of thrombin's exosites, which are regions on the enzyme's surface distinct from the active
site.

o RE31 and TBA: Both RE31 and TBA bind to exosite | of thrombin.[2][6] This exosite is the
docking site for fibrinogen. By occupying exosite |, these aptamers competitively inhibit the
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binding of fibrinogen, thereby preventing its conversion into fibrin, the primary component of
blood clots.[6][7] This action effectively blocks the final step of the common coagulation
pathway. Additionally, by blocking exosite |, these aptamers also suppress thrombin-induced
platelet aggregation.[1][8] It is important to note that these aptamers do not directly interact
with or block the active site of thrombin.[1] Some evidence also suggests that these
aptamers can bind to prothrombin, the precursor to thrombin, and modulate its activation.[9]
[10]
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Caption: Thrombin inhibition by RE31 (DNA31).

Comparative Performance Data

The following tables summarize quantitative data from studies comparing RE31 with other
thrombin-binding aptamers.
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Length .
Aptamer Sequence _ Target Site Structure
(nucleotides)

5'_
GTGACGTAGGT
RE31 TGGTGTGGTTG 31 Exosite |
GGGCGTCAC-
318

Duplex/G-
guadruplex[2]

5'-
TBA (HD1) GGTTGGTGTG 15 Exosite | G-quadruplex[7]
GTTGG-311]

Not publicly )
NU172 ) 26 Exosite | G-quadruplex[12]
disclosed

Table 1: Structural and Targeting Characteristics of Anti-Thrombin Aptamers.
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Anticoagulant
Aptamer Activity (Compared
to TBA)

Stability in Human
Serum/Plasma

Key Findings

RE31 Superior[1]

Higher[2]

The duplex region
enhances structural
stability and
resistance to
nucleases.[8] Shows a
dose-dependent
anticoagulant effect.
[13]

TBA (HD1) Baseline

Lower

The original thrombin-
binding aptamer, but
has limitations due to
its short half-life in

Vvivo.[7]

NU172 Higher than TBA

Enhanced

Has undergone Phase
Il clinical trials,
indicating a favorable
safety and efficacy
profile.[6][9]

Table 2: Comparative Performance of Anti-Thrombin Aptamers.

Experimental Protocols

Detailed experimental methodologies are crucial for the independent verification of these

findings. Below are summaries of key experimental protocols used in the cited research.

o Objective: To determine the thermodynamic parameters of the aptamer-thrombin binding

interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (AH).

e Methodology:
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o A solution of the aptamer is prepared in a suitable buffer (e.g., 100 mM potassium
chloride, 10 mM potassium cacodylate, pH 7.0).[2]

o The aptamer solution is heated to induce proper folding and then slowly cooled.[2]
o A solution of thrombin is placed in the sample cell of the calorimeter.

o The aptamer solution is incrementally injected into the thrombin solution.

o The heat released or absorbed during the binding event is measured.

o The resulting data is fitted to a binding model to calculate the thermodynamic parameters.
[10]

» Objective: To measure the anticoagulant activity of the aptamers in human plasma.
» Methodology:

o Thrombin Time (TT): Measures the time it takes for a clot to form in a plasma sample after
the addition of a standard amount of thrombin. A longer TT indicates inhibition of thrombin
activity.

o Prothrombin Time (PT): Evaluates the extrinsic and common pathways of coagulation.

o Activated Partial Thromboplastin Time (aPTT): Assesses the intrinsic and common
pathways.

o For each assay, human citrated plasma is incubated with the aptamer at various
concentrations before initiating the coagulation cascade.[11] The time to clot formation is
then recorded.

» Objective: To confirm the secondary structure of the DNA aptamers, particularly the formation
of the G-quadruplex.

» Methodology:

o The aptamer is dissolved in a buffered solution.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://academic.oup.com/nar/article/44/2/983/2468158
https://academic.oup.com/nar/article/44/2/983/2468158
https://www.biorxiv.org/content/biorxiv/early/2025/01/27/2025.01.24.634711.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10526462/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o The CD spectrum is recorded over a specific wavelength range (e.g., 200-350 nm).[2]

o The characteristic spectral signatures of different DNA structures (e.g., a positive peak
around 295 nm for an antiparallel G-quadruplex) are analyzed to confirm the aptamer's
folding.

Aptamer Preparation

Oligonucleotide
Synthesis

!

Folding
(Heating & Cooling)

Structural Verification

Circular Dichroism <
Spectroscopy

1 :
Blr}dlng Analy\syls

Isothermal Titration
Calorimetry (ITC)

1
i Functignal Assays
1

In Vitro Coagulation Assays Platelet Aggregation
(TT, PT, aPTT) Assay

Click to download full resolution via product page

Caption: Workflow for aptamer characterization.

Conclusion
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Independent studies indicate that the 31-mer DNA aptamer RE31 (DNA31) functions as an
anticoagulant by binding to thrombin's exosite I, thereby inhibiting fibrinogen cleavage and
platelet aggregation. Its mixed duplex/G-quadruplex structure appears to confer superior
stability and anticoagulant activity compared to the first-generation 15-mer TBA. Further
research, including head-to-head clinical trials, would be necessary to definitively establish its
therapeutic potential relative to other advanced aptamers like NU172. The experimental
protocols outlined provide a framework for the continued independent verification of these and
future anti-thrombin aptamers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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mechanism-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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